molecular formula C25H20N4O3S2 B383322 Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate CAS No. 442865-55-6

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B383322
CAS No.: 442865-55-6
M. Wt: 488.6g/mol
InChI Key: UNTGYWVISLXVCV-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H20N4O3S2 and its molecular weight is 488.6g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate (referred to as Compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates several pharmacophoric elements known for their therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of Compound 1, summarizing its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

Compound 1 is characterized by the following structural components:

  • Triazole Ring : A five-membered ring known for its role in various biological activities.
  • Quinoline Moiety : Often associated with antimalarial and antibacterial properties.
  • Thiol Group : Enhances reactivity and potential interactions with biological targets.

The molecular formula of Compound 1 is C22H22N4O2SC_{22}H_{22}N_4O_2S with a molecular weight of approximately 398.50 g/mol .

Biological Activity Overview

The biological activity of Compound 1 has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that Compound 1 exhibits significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Candida albicans0.15
Staphylococcus aureus0.30

These results suggest that Compound 1 is particularly effective against Gram-negative bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that Compound 1 exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values are detailed in Table 2.

Cancer Cell Line IC50 (µM)
MCF-712.5
A54915.0
HeLa10.0

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with key cellular pathways .

The proposed mechanism of action for Compound 1 includes:

  • Inhibition of Protein Kinases : The triazole moiety is known to inhibit various kinases involved in cell signaling pathways.
  • DNA Intercalation : The quinoline structure may allow for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions leading to oxidative stress in microbial cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the structure significantly affect the biological activity:

  • Substitution on the Quinoline Ring : Methyl groups enhance solubility and bioavailability.
  • Thiol Group Positioning : Variations in the position of the thiol group influence antibacterial potency.

In a comparative analysis, compounds with additional electron-donating groups showed increased activity against both microbial and cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of Compound 1:

  • Study on Bacterial Infections : In a model of bacterial infection using E. coli, administration of Compound 1 resulted in a significant reduction in bacterial load compared to controls.
  • Cancer Treatment Efficacy : In xenograft models of breast cancer, treatment with Compound 1 led to tumor regression, supporting its potential as an anticancer agent.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example:

  • Cell Line Testing : Compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating strong antiproliferative effects .
  • Mechanism of Action : The proposed mechanism involves the targeting of specific cellular pathways associated with cancer cell proliferation and survival. The quinoxaline scaffold is believed to interact with critical active sites within these pathways .

Anti-inflammatory Properties

In addition to anticancer properties, some studies suggest that related compounds may possess anti-inflammatory effects. In silico docking studies have indicated potential inhibition of enzymes like 5-lipoxygenase, which plays a role in inflammatory processes .

Anticancer Efficacy in Colorectal Cancer

A study conducted on methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate derivatives showed promising results:

CompoundIC50 (μg/mL)Cell Line
Compound A1.9HCT-116
Compound B7.52MCF-7

These results suggest that modifications to the side chains can significantly influence biological activity while maintaining selectivity towards cancerous cells .

In Silico Studies for Anti-inflammatory Activity

Computational studies have modeled the interaction of similar compounds with 5-lipoxygenase:

CompoundBinding Energy (kcal/mol)Target
Compound C-9.55-lipoxygenase
Compound D-8.75-lipoxygenase

These findings indicate that specific structural features are crucial for binding affinity and could guide future modifications aimed at enhancing therapeutic efficacy .

Properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-15-12-21-27-28-25(29(21)19-11-7-6-10-17(15)19)33-14-22(30)26-23-18(24(31)32-2)13-20(34-23)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTGYWVISLXVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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